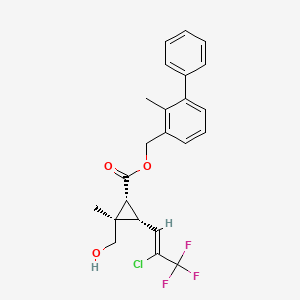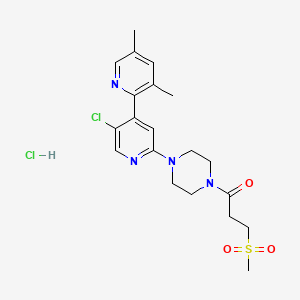
咖啡醛
描述
Caffeic aldehyde is a naturally occurring phenolic aldehyde found in plants and foods, such as coffee, tea, and wine. It is a colorless liquid with a sweet, floral scent and a bitter taste. Caffeic aldehyde is used as a flavoring agent in food and beverages, and it has also been used in cosmetics, perfumes, and medicines. In recent years, scientific research has revealed that caffeic aldehyde has a variety of biochemical and physiological effects, and its use in laboratory experiments has become increasingly popular.
科学研究应用
Antioxidant Activity
Caffeic aldehyde is known for its potent antioxidant activity . It is synthesized by plants as a secondary metabolite and has been shown to scavenge reactive oxygen species (ROS), which are harmful to cellular structures . This property is crucial in the development of pharmaceuticals and nutraceuticals aimed at protecting cells from oxidative stress.
Anti-inflammatory Properties
Research indicates that Caffeic aldehyde exhibits significant anti-inflammatory properties . This makes it a candidate for the development of anti-inflammatory drugs, which could be beneficial in treating chronic inflammation-related diseases .
Antimicrobial Effects
Caffeic aldehyde has demonstrated antibacterial and antiviral activities . Its application in the field of microbiology could lead to the development of new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant strains .
Antitumor Potential
Studies have suggested that Caffeic aldehyde has antitumor activities . This compound could be used in cancer research to develop novel chemotherapy agents that target cancer cells while minimizing damage to healthy cells .
Cosmetic Industry Applications
Due to its antioxidant properties and lack of cytotoxicity, Caffeic aldehyde can be used in the cosmetic industry . It can be incorporated into skincare products to prevent oxidative damage to the skin .
Food Industry Utilization
In the food industry , Caffeic aldehyde’s antioxidant properties can be harnessed to enhance the nutritional value and shelf life of food products. It can act as a natural preservative, maintaining the quality of food without the use of synthetic additives .
Enzyme Inhibition
Caffeic aldehyde has been found to inhibit sucrase and maltase enzymes. This application is particularly relevant in the development of treatments for conditions like diabetes, where the regulation of sugar digestion is crucial .
Green Chemistry
The synthesis of Caffeic aldehyde derivatives via the Wittig reaction in water medium represents an application in green chemistry . This method reduces the use of harmful solvents and promotes safer, more sustainable chemical practices .
作用机制
Target of Action
Caffeic aldehyde primarily targets the Nuclear factor-2 erythroid related factor-2 (Nrf2) . Nrf2 is a transcription factor that regulates cellular redox status through endogenous antioxidant systems with simultaneous anti-inflammatory activity .
Mode of Action
Caffeic aldehyde interacts with its target, Nrf2, by inducing it and its downstream enzymes HO-1 and NQO1 . This interaction decreases Keap1 content through the H-benzene interaction with Arg415 of Keap1 .
Biochemical Pathways
Caffeic aldehyde affects the phenylpropanoid metabolic pathway . It is involved in the synthesis of lignin, which thickens cell walls and makes the plant resistant to ion toxicity . It also prevents the production of reactive oxygen species (ROS), reducing oxidative stress common in diseases .
Pharmacokinetics
Studies on caffeic acid, a related compound, indicate that it is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase ii enzymes . It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of Caffeic acid in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .
Result of Action
The molecular and cellular effects of Caffeic aldehyde’s action are primarily related to its antioxidant and anti-inflammatory properties . By inducing Nrf2 and its downstream enzymes, it can decrease oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of Caffeic aldehyde can be influenced by various environmental factors. For instance, plant stress resistance can be indirectly improved by this gene . .
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVYSVVTMKQSL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032315 | |
| Record name | Caffeic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic aldehyde | |
CAS RN |
141632-15-7 | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141632-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)


![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)




